molecular formula C10H14N2O B8623217 2,3-Dihydro-2,4-dimethyl-7-hydrazinobenzofuran

2,3-Dihydro-2,4-dimethyl-7-hydrazinobenzofuran

Cat. No. B8623217
M. Wt: 178.23 g/mol
InChI Key: YCJXWRPKILQERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2,4-dimethyl-7-hydrazinobenzofuran is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-2,4-dimethyl-7-hydrazinobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-2,4-dimethyl-7-hydrazinobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(2,4-dimethyl-2,3-dihydro-1-benzofuran-7-yl)hydrazine

InChI

InChI=1S/C10H14N2O/c1-6-3-4-9(12-11)10-8(6)5-7(2)13-10/h3-4,7,12H,5,11H2,1-2H3

InChI Key

YCJXWRPKILQERP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2O1)NN)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50 ml of concentrated hydrochloric acid and 19.8 g of 1D was stirred, warmed to 80° C. and allowed to stand at room temperature for 18 hours. Then 50 ml of ice water was added, the mixture was cooled to 0° C. and stirred while a solution of 9.6 g of sodium nitrite in 20 ml of water was added drop-by-drop over 15 minutes to the cold stirred mixture. The cold mixture was stirred for an additional hour and then was added to a cold stirred mixture of 100 g of sodium sulfite in 180 ml of water. The resulting mixture was stirred at room temperature for six hours, then 21.9 g of sodium dithionite was added, in portions. The resulting mixture was stirred at room temperature for 18 hours, then at 75° C. while 150 g of potassium chloride was added. The resulting mixture was stirred at 75° C. for 30 minutes, then at room temperature for two hours, then was cooled to 5° C. and filtered. The filter cake was air dried, mixed with 400 ml of methanol, the mixture was chiled to 0° C. and an excess of anhydrous hydrogen chloride was added. The methanol was evaporated under reduced pressure, the residue taken up in water, 50% aqueous sodium hydroxide solution was added, and the resulting mixture was extracted with ether. The extract was dried (MgSO4), filtered and the solvent was evaporated to give 2,3-dihydro-2,4-dimethyl-7-hydrazinobenzofuran (1E), as an amber syrup.
Quantity
50 mL
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reactant
Reaction Step One
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Quantity
19.8 g
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reactant
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ice water
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50 mL
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reactant
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9.6 g
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reactant
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Quantity
20 mL
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solvent
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100 g
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reactant
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Name
Quantity
180 mL
Type
solvent
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21.9 g
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reactant
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Quantity
150 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

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